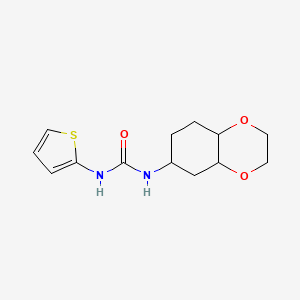

1-(octahydro-1,4-benzodioxin-6-yl)-3-(thiophen-2-yl)urea

Description

Propriétés

IUPAC Name |

1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c16-13(15-12-2-1-7-19-12)14-9-3-4-10-11(8-9)18-6-5-17-10/h1-2,7,9-11H,3-6,8H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYXWWCSZHXBEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)NC3=CC=CS3)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(octahydro-1,4-benzodioxin-6-yl)-3-(thiophen-2-yl)urea typically involves the reaction of octahydrobenzo[b][1,4]dioxin-6-amine with thiophene-2-isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(octahydro-1,4-benzodioxin-6-yl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Corresponding amines from the urea moiety.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

1-(octahydro-1,4-benzodioxin-6-yl)-3-(thiophen-2-yl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-(octahydro-1,4-benzodioxin-6-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between 1-(octahydro-1,4-benzodioxin-6-yl)-3-(thiophen-2-yl)urea and related compounds:

Pharmacological and Chemical Behavior

- Electronic Effects: The thiophene ring in the target compound enhances electron delocalization compared to purely aliphatic analogues (e.g., drospirenone-related impurities in ). This may improve binding affinity in receptor-ligand systems.

- Solubility : The octahydro-1,4-benzodioxin moiety likely increases hydrophobicity relative to dihydrobenzodioxin derivatives (e.g., compound in ), which possess polar hydroxy and ammonium groups.

- Stability : Urea-linked compounds (e.g., tetrahydrobenzo[b]thiophene derivatives in ) exhibit greater thermal stability than ester or amide analogues due to resonance stabilization of the urea group .

Activité Biologique

1-(octahydro-1,4-benzodioxin-6-yl)-3-(thiophen-2-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an octahydro-benzodioxin moiety with a thiophen-2-yl group attached to a urea functional group, suggesting diverse pharmacological applications.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

The compound's structure includes:

- An octahydro-benzodioxin ring, which is known for various biological activities.

- A thiophene ring, contributing to its electronic properties and potential interactions with biological targets.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory activity against key enzymes involved in metabolic disorders:

| Enzyme | Activity | Potential Application |

|---|---|---|

| Alpha-glucosidase | Inhibition leading to decreased glucose absorption | Diabetes management |

| Acetylcholinesterase | Inhibition may enhance cholinergic transmission | Alzheimer's disease treatment |

Molecular docking studies have demonstrated promising binding affinities of this compound with these enzymes, indicating its potential as a therapeutic agent in treating diabetes and neurodegenerative diseases.

Anti-inflammatory and Anticancer Properties

Compounds containing the benzodioxin moiety have been reported to exhibit anti-inflammatory and anticancer activities. The specific mechanisms may involve modulation of inflammatory pathways and induction of apoptosis in cancer cells. Preliminary studies suggest that the unique combination of this compound's structural elements may enhance its efficacy compared to other similar compounds.

Case Study 1: Inhibition of Alpha-glucosidase

A study investigating the inhibitory effects of various derivatives, including this compound, found that it significantly reduced enzyme activity in vitro. The IC50 value was determined to be lower than that of standard inhibitors, suggesting stronger efficacy.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound against acetylcholinesterase. In vivo experiments demonstrated improved cognitive function in animal models treated with the compound, supporting its potential use in Alzheimer's disease therapy.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the octahydro-benzodioxin ring.

- Attachment of the thiophene group through nucleophilic substitution.

- Urea formation via reaction with isocyanates.

These methods can be optimized for yield and purity based on specific substituents used during synthesis.

Q & A

Q. What are the established synthetic routes for 1-(octahydro-1,4-benzodioxin-6-yl)-3-(thiophen-2-yl)urea, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis of urea derivatives typically involves coupling amines with isocyanates or isothiocyanates. For this compound, a plausible route includes reacting octahydro-1,4-benzodioxin-6-amine with thiophen-2-yl isocyanate under anhydrous conditions in a polar aprotic solvent (e.g., 1,4-dioxane). Key factors affecting yield include:

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the integration of protons in the benzodioxin and thiophene moieties. For example, the thiophene protons typically resonate at δ 6.8–7.5 ppm.

- X-ray Crystallography : Grow single crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane) to determine bond angles and confirm stereochemistry.

- Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., ) with high-resolution data .

Q. What analytical techniques are recommended for assessing purity and stability under varying pH conditions?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95%).

- Stability Studies : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. For hydrolytically sensitive groups (e.g., urea), acidic conditions may accelerate breakdown .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in bioactivity data across studies involving this compound?

Methodological Answer:

- Standardized Assays : Replicate studies using cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and control for variables like serum concentration.

- Dose-Response Curves : Perform 8-point dilutions (0.1–100 µM) to calculate accurate IC values.

- Orthogonal Validation : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this urea derivative?

Methodological Answer:

- Analog Synthesis : Modify substituents on the benzodioxin (e.g., introducing electron-withdrawing groups) or thiophene (e.g., halogenation) to probe electronic effects.

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity against targets like cyclooxygenase-2 (COX-2).

- In Vitro/In Vivo Correlation : Test analogs in parallel for solubility (shake-flask method) and bioavailability (Caco-2 permeability assay) .

Q. What computational approaches are suitable for predicting the environmental fate and biodegradation pathways of this compound?

Methodological Answer:

- Quantitative Structure-Activity Relationship (QSAR) : Apply EPI Suite software to estimate logP (lipophilicity) and biodegradation probability.

- Metabolic Pathway Prediction : Use the University of Minnesota Pathway Prediction System (UM-PPS) to identify potential microbial degradation products.

- Ecotoxicity Modeling : Assess risks to aquatic organisms via ECOSAR v2.0 .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzymatic inhibition data for this compound?

Methodological Answer:

- Assay Conditions : Compare buffer composition (e.g., Tris-HCl vs. phosphate) and co-factor requirements (e.g., Mg) across studies.

- Enzyme Source : Use recombinant enzymes (e.g., expressed in E. coli) to minimize variability from tissue extracts.

- Statistical Analysis : Apply meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers .

Theoretical Framework Integration

Q. How can a conceptual framework guide the investigation of this compound’s mechanism of action?

Methodological Answer:

- Hypothesis Development : Link the urea scaffold’s hydrogen-bonding capacity to kinase inhibition (e.g., EGFR tyrosine kinase) based on prior urea-based drug candidates.

- Mechanistic Probes : Use fluorescently labeled analogs (e.g., BODIPY conjugates) for cellular localization studies via confocal microscopy.

- Pathway Mapping : Integrate transcriptomic data (RNA-seq) to identify downstream signaling effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.